molecular formula C10H8F2O4 B15335142 3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid

3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B15335142
M. Wt: 230.16 g/mol
InChI Key: ROOXZELIZPXMMN-UHFFFAOYSA-N
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Description

3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluoro-6-methoxybenzene.

    Halogenation: The benzene ring is halogenated to introduce the difluoro groups.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.

    Formation of Oxopropanoic Acid: The final step involves the formation of the oxopropanoic acid moiety through a series of reactions, including oxidation and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The difluoro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups play a crucial role in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-6-methoxyphenylboronic acid
  • 2,3-Difluoro-6-methoxyphenylacetic acid
  • 3,4-Difluoro-2-methoxyphenyl derivatives

Uniqueness

3-(2,3-Difluoro-6-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoro and methoxy groups provide unique electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H8F2O4

Molecular Weight

230.16 g/mol

IUPAC Name

3-(2,3-difluoro-6-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H8F2O4/c1-16-8-3-2-6(11)9(12)5(8)4-7(13)10(14)15/h2-3H,4H2,1H3,(H,14,15)

InChI Key

ROOXZELIZPXMMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)CC(=O)C(=O)O

Origin of Product

United States

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